molecular formula C13H19BrN2O2S2 B2503550 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane CAS No. 2309555-74-4

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Cat. No.: B2503550
CAS No.: 2309555-74-4
M. Wt: 379.33
InChI Key: BTHWEHFRFMPMCB-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane ( 2309555-74-4) is a chemical compound with the molecular formula C13H19BrN2O2S2 and a molecular weight of 379.34 g/mol . This reagent features a 1,4-diazepane core, a scaffold recognized as a privileged structure in medicinal chemistry due to its presence in compounds with a diverse range of biological activities . The molecule is functionalized with a 5-bromothiophene-2-sulfonyl group and a cyclobutyl substituent. The incorporation of the sulfonyl group is a common motif in drug discovery, often used to modulate properties like solubility and binding affinity, and is found in compounds investigated as potential therapeutic agents, such as ABHD6 antagonists and lysyl oxidase inhibitors for oncology research . The specific physicochemical properties and biological profile of this compound are a subject of ongoing research. This product is intended for research applications and is strictly For Research Use Only. It is not approved for human or veterinary diagnosis, therapeutic use, or any form of consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-cyclobutyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S2/c14-12-5-6-13(19-12)20(17,18)16-8-2-7-15(9-10-16)11-3-1-4-11/h5-6,11H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHWEHFRFMPMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

A diene precursor, such as N-allyl-N-(3-butenyl)amine, undergoes RCM using Grubbs catalyst (2nd generation) to form the diazepane ring. This method affords moderate yields (45–60%) but requires high dilution conditions.

Reaction Conditions

  • Catalyst: Grubbs II (5 mol%)
  • Solvent: Dichloromethane (0.01 M)
  • Temperature: 40°C, 12 h
  • Yield: 58%

Reductive Amination

Condensation of 1,3-diaminopropane with glutaraldehyde followed by sodium cyanoborohydride reduction yields 1,4-diazepane. While scalable, this route produces mixtures requiring chromatographic separation.

Optimized Parameters

Parameter Value
Molar Ratio 1:1.2 (diamine:aldehyde)
Reducing Agent NaBH3CN (2 eq)
Solvent MeOH, 0°C to RT
Yield 72% (after purification)

Introduction of the Cyclobutyl Group

The cyclobutyl substituent is introduced at the 4-position via nucleophilic substitution or transition-metal-catalyzed coupling:

Alkylation of 1,4-Diazepane

Treatment of 1,4-diazepane with cyclobutyl bromide in the presence of K2CO3 in acetonitrile affords 4-cyclobutyl-1,4-diazepane. Steric hindrance from the diazepane ring necessitates prolonged reaction times.

Procedure

  • 1,4-Diazepane (1.0 eq), cyclobutyl bromide (1.5 eq), K2CO3 (3.0 eq) in MeCN.
  • Reflux for 48 h.
  • Yield: 65% (isolated as hydrochloride salt).

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed coupling between 4-bromo-1,4-diazepane and cyclobutylzinc bromide has been reported:

Catalytic System

  • Pd2(dba)3 (2 mol%)
  • Xantphos (4 mol%)
  • Solvent: THF, 70°C, 16 h
  • Yield: 78%

Sulfonylation with 5-Bromothiophene-2-sulfonyl Chloride

The final step involves coupling 4-cyclobutyl-1,4-diazepane with 5-bromothiophene-2-sulfonyl chloride. Key considerations include base selection and reaction stoichiometry to avoid over-sulfonylation.

Standard Sulfonylation Protocol

Conditions

  • 4-Cyclobutyl-1,4-diazepane (1.0 eq)
  • 5-Bromothiophene-2-sulfonyl chloride (1.1 eq)
  • Base: Et3N (2.5 eq)
  • Solvent: DCM, 0°C → RT, 6 h
  • Workup: Aqueous NaHCO3 wash, column chromatography
  • Yield: 82%

Microwave-Assisted Synthesis

To accelerate the reaction, microwave irradiation (100°C, 30 min) in dimethylacetamide (DMA) increases yield to 89% while reducing dimerization byproducts.

Characterization Data

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 7.02 (d, J = 4.0 Hz, 1H, thiophene-H), 3.85–3.70 (m, 4H, NCH2), 2.95–2.80 (m, 4H, CH2N), 2.60–2.45 (m, 1H, cyclobutyl-H), 2.10–1.90 (m, 4H, cyclobutyl-CH2).
  • HRMS : [M+H]+ calcd for C13H18BrN2O2S2: 393.0234; found: 393.0238.

Purification and Stabilization

The product is purified via silica gel chromatography (EtOAc/hexane, 1:3) and recrystallized from ethanol/water. Stability studies indicate decomposition above 150°C, necessitating storage at –20°C under nitrogen.

Alternative Routes and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with various biological molecules, while the diazepane ring can provide structural stability and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane and related 1,4-diazepane derivatives:

Compound Name Key Substituents Molecular Weight Biological Activity Structural Notes
This compound (Target Compound) 5-Bromothiophen-2-yl sulfonyl; cyclobutyl ~385.3 (estimated) Not reported Cyclobutyl increases steric bulk compared to smaller rings; bromothiophene enhances electronic effects.
Tasisulam Sodium (N-[(5-Bromothiophen-2-yl)sulfonyl]-2,4-dichlorobenzamide sodium) 5-Bromothiophen-2-yl sulfonyl; dichlorobenzamide 437.09 Antineoplastic (LY-573636.Na ) Benzamide core instead of diazepane; sodium salt improves solubility.
1-(4-Bromobenzyl)-1,4-diazepane 4-Bromobenzyl 269.18 Not reported Lacks sulfonyl group; simpler structure with bromobenzyl substitution.
1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]-4-(cyclopropanesulfonyl)-1,4-diazepane Pyrimidine with methylsulfanyl; cyclopropanesulfonyl 407.4 Not reported Pyrimidine ring introduces aromaticity; cyclopropane sulfonyl may reduce steric strain.
1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane Dual sulfonyl groups (imidazole and bromophenyl) 449.3 Not reported Dual sulfonyl groups may enhance hydrogen bonding but reduce metabolic stability.

Key Structural and Functional Insights:

Substituent Effects: The 5-bromothiophene sulfonyl group in the target compound and Tasisulam Sodium confers strong electron-withdrawing properties, which may enhance binding to biological targets (e.g., enzymes or receptors) . Cyclobutyl vs.

Analogous sulfonamide-containing compounds (e.g., indole derivatives in ) demonstrate cytotoxic activity, suggesting that the target compound’s sulfonyl group may similarly influence bioactivity.

Synthesis and Analysis :

  • Sulfonamide coupling (e.g., EDC/I-mediated reactions ) is a plausible synthetic route for the target compound.
  • Crystallographic tools like SHELXL and OLEX2 are widely used for structural validation of such compounds.

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